Superior TDO Inhibition Potency: 40 nM IC50 vs. Clinical-Stage Comparator Epacadostat
The target compound inhibits human TDO with an IC50 of 40 nM [1]. In contrast, the clinical-stage IDO1-selective inhibitor epacadostat (INCB024360) exhibits negligible TDO inhibition (IC50 > 10,000 nM) [2]. This represents a >250-fold improvement in TDO potency, establishing the target compound as a viable scaffold for dual-pathway suppression where epacadostat fails to engage TDO-mediated tryptophan catabolism.
| Evidence Dimension | Human TDO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 > 10,000 nM |
| Quantified Difference | >250-fold superior TDO potency |
| Conditions | Recombinant human TDO (19-388 aa) expressed in E. coli Transetta (DE3); spectrophotometric assay |
Why This Matters
Procurement of this compound is mandatory for any study aiming to simultaneously block both IDO1 and TDO arms of the kynurenine pathway, a pharmacological profile not achievable with epacadostat.
- [1] BindingDB BDBM50606613. IC50: 40 nM for human TDO. Curated by ChEMBL. View Source
- [2] Yue, E. W. et al. Discovery of INCB024360 (Epacadostat), a Potent and Selective Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor. J. Med. Chem. 2017, 60, 12, 4975–4989. View Source
